Alexitol sodium

Description

Properties

CAS No. |

66813-51-2 |

|---|---|

Molecular Formula |

C7H15AlNaO10+ |

Molecular Weight |

309.16 g/mol |

IUPAC Name |

aluminum;sodium;hexane-1,2,3,4,5,6-hexol;carbonate;hydroxide |

InChI |

InChI=1S/C6H14O6.CH2O3.Al.Na.H2O/c7-1-3(9)5(11)6(12)4(10)2-8;2-1(3)4;;;/h3-12H,1-2H2;(H2,2,3,4);;;1H2/q;;+3;+1;/p-3 |

InChI Key |

KFVBMBOOLFSJHV-UHFFFAOYSA-K |

SMILES |

C(C(C(C(C(CO)O)O)O)O)O.C(=O)([O-])[O-].[OH-].[Na+].[Al+3] |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O.C(=O)([O-])[O-].[OH-].[Na+].[Al+3] |

Origin of Product |

United States |

Foundational & Exploratory

what is the chemical structure of Alexitol sodium

This technical guide provides a comprehensive overview of Alexitol sodium, a complex inorganic-organic compound. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical structure, physicochemical properties, and synthesis.

Chemical Structure and Identification

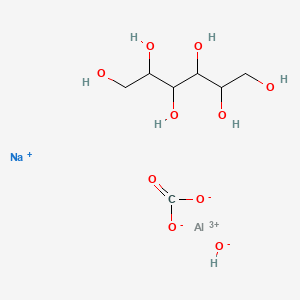

This compound is a complex ionic species identified as a sodium polyhydroxyaluminium monocarbonate hexitol complex.[1][2] The hexitol component is typically sorbitol or mannitol.[1] The structure consists of a central aluminum atom coordinated with hydroxide and carbonate ions, which is then complexed with a hexitol molecule and a sodium ion.[1]

Molecular Formula: C₇H₁₅AlNaO₁₀⁺ or C₆H₁₄O₆·CO₃·Al·Na·HO[1][3]

SMILES Notation: C(C(C(C(C(CO)O)O)O)O)O.C(=O)([O-])[O-].[OH-].[Na+].[Al+3][1][4]

InChI Key: KFVBMBOOLFSJHV-UHFFFAOYSA-K[1][4]

IUPAC Name: aluminum;sodium;hexane-1,2,3,4,5,6-hexol;carbonate;hydroxide[4]

Physicochemical Properties

This compound is a tasteless and odorless powder.[1][2] It is known for its stability, allowing for indefinite storage at normal temperatures without apparent physical or chemical changes.[1][2]

| Property | Value | Source |

| CAS Registry Number | 66813-51-2 | [1][2][5] |

| Molecular Weight | ~309.16 g/mol | [1][4] |

| Appearance | Tasteless, odorless powder | [1][2] |

| Solubility | Practically insoluble in water; readily soluble in dilute acids | [1][2] |

| Thermal Stability | Decomposes without melting upon strong heating | [1][2] |

Experimental Protocols

The synthesis of this compound is a sequential process involving the reaction of aluminum hydroxide with a hexitol in the presence of sodium carbonate.[1]

Materials:

-

Aluminum hydroxide [Al(OH)₃]

-

Hexitol (e.g., sorbitol or mannitol)

-

Sodium carbonate (Na₂CO₃)

-

Aqueous medium

Procedure:

-

Mixing: An aqueous slurry is prepared by combining aluminum hydroxide, the chosen hexitol, and sodium carbonate. Thorough mixing is crucial to ensure a homogeneous distribution of the reactants.[1]

-

Heating: The mixture is then heated. This provides the necessary activation energy to facilitate the complexation and neutralization reactions, leading to the formation of the sodium polyhydroxyaluminium monocarbonate hexitol complex.[1]

-

Crystallization and Precipitation Control: The control of crystallization and precipitation is a critical step that directly impacts the purity and stability of the final product. Specific parameters for this step are often proprietary but are essential for achieving the desired solid-state properties.[1]

The chemical structure of this compound is typically confirmed using a combination of spectroscopic and analytical techniques.[1]

-

Proton Nuclear Magnetic Resonance (¹H NMR): This technique is used to identify the chemical environment of the hydrogen atoms within the hexitol component of the complex. The resulting spectra show complex multiplets corresponding to the various C-H protons of the sugar alcohol backbone.[1]

Diagrams

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthesis workflow of this compound.

References

Alexitol Sodium: A Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexitol sodium, a complex of sodium polyhydroxyaluminum monocarbonate hexitol, is a well-established antacid agent.[1][2] Its primary therapeutic application lies in the neutralization of gastric acid, offering relief from conditions such as heartburn, indigestion, and acidity.[3][4] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its chemical properties, experimental validation, and the physicochemical processes that underpin its therapeutic effect.

Chemical and Physical Properties

This compound is identified by the CAS Registry Number 66813-51-2.[1][5] It is a tasteless and odorless powder that is practically insoluble in water but readily dissolves in dilute acids.[1][2] A key advancement in its development was the stabilization of the aluminum hydroxide component with a hexitol, such as sorbitol or mannitol, which prevents the loss of reactivity upon drying that was common with earlier aluminum hydroxide gels.[1]

| Property | Description | Source |

| Chemical Name | Sodium polyhydroxyaluminum monocarbonate hexitol complex | [1][2] |

| CAS Number | 66813-51-2 | [1][5] |

| Molecular Formula | C7H15AlNaO10+ | [1] |

| Molecular Weight | Approximately 309.16 g/mol | [1][5] |

| Appearance | Tasteless, odorless powder | [1][2] |

| Solubility | Practically insoluble in water; readily soluble in dilute acids | [1][2] |

Core Mechanism of Action: Gastric Acid Neutralization

The fundamental mechanism of action of this compound is direct chemical neutralization of hydrochloric acid (HCl) in the stomach.[1][3] This process buffers the gastric contents, increasing the pH and thereby alleviating the symptoms of hyperacidity. The reaction proceeds as follows:

-

This compound + Hydrochloric Acid → Aluminum Chloride + Sodium Chloride + Hexitol + Water + Carbon Dioxide

This reaction effectively reduces the concentration of hydrogen ions (H⁺) in the stomach.[1][3]

Caption: Chemical neutralization of gastric acid by this compound.

Role of Individual Components

The unique structure of this compound, a complex of aluminum, sodium, carbonate, and hydroxide stabilized by a hexitol, contributes to its efficacy and stability.[1]

-

Polyhydroxyaluminum Monocarbonate: This is the primary active component responsible for neutralizing HCl. The aluminum hydroxide and carbonate moieties directly react with the acid.

-

Hexitol (e.g., Sorbitol or Mannitol): The hexitol component plays a crucial role in stabilizing the aluminum complex, preventing its degradation and ensuring its reactivity is maintained during storage.[1]

-

Sodium: The sodium ion is part of the salt complex.

Experimental Protocols

The foundational in vitro evaluation of this compound's antacid properties was described by J.R. Gwilt, J.L. Livingstone, and A. Robertson in 1958. A generalized protocol for assessing the acid-neutralizing capacity of an antacid like this compound is as follows:

In Vitro Acid-Neutralizing Capacity Test (General Protocol)

-

Preparation of Simulated Gastric Fluid: A solution of 0.1 N hydrochloric acid is prepared to mimic the acidic environment of the stomach.

-

Antacid Addition: A precisely weighed amount of this compound is added to a known volume of the simulated gastric fluid at a constant temperature (typically 37°C) with continuous stirring.

-

pH Monitoring: The pH of the solution is monitored over time using a calibrated pH meter.

-

Titration: The mixture is then titrated with a standardized solution of sodium hydroxide (e.g., 0.5 N NaOH) to a specific endpoint pH (e.g., pH 3.5 or 4.0).

-

Calculation: The acid-neutralizing capacity is calculated based on the amount of hydrochloric acid consumed by the antacid. The results are typically expressed in milliequivalents (mEq) of acid neutralized per gram of antacid.

References

Alexitol Sodium: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexitol sodium, a complex of sodium polyhydroxyaluminum monocarbonate hexitol, is a well-established antacid agent.[1] Its unique structure, in which aluminum hydroxide is stabilized by a hexitol such as sorbitol or mannitol, provides efficient acid-neutralizing capacity.[1] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its evaluation, and visual representations of its synthesis and functional testing workflows.

Core Physical and Chemical Properties

This compound is a tasteless and odorless white amorphous powder.[1] It is practically insoluble in water but readily dissolves in dilute acids.[1] One of its key features is its stability; it can be stored indefinitely at normal temperatures without apparent physical or chemical changes and decomposes without melting upon being strongly heated.[1]

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄O₆.CO₃.Al.Na.HO | [2] |

| Molecular Weight | 309.16 g/mol | [2][3] |

| CAS Number | 66813-51-2 | [1] |

| Appearance | Tasteless, odorless powder | [1] |

| Solubility in Water | Practically insoluble | [1] |

| Solubility in Dilute Acids | Readily soluble | [1] |

| Thermal Stability | Decomposes without melting when strongly heated | [1] |

| Computed Physicochemical Properties | Value | Source |

| Boiling Point (at 760 mmHg) | 494.9°C | [1] |

| Flash Point | 292.6°C | [1] |

| Density (apparent, of similar antacid powders) | ≥ 0.5 g/cm³ |

Note: The boiling and flash points are from a single source and should be considered as estimated values.

Experimental Protocols

Determination of Acid-Neutralizing Capacity (ANC)

The primary function of this compound is to neutralize gastric acid. The following back-titration method is a standard procedure for determining the acid-neutralizing capacity of antacids.

Objective: To determine the amount of hydrochloric acid neutralized by a known quantity of this compound.

Materials:

-

This compound sample

-

Standardized 1.0 N Hydrochloric Acid (HCl)

-

Standardized 0.5 N Sodium Hydroxide (NaOH)

-

Phenolphthalein indicator solution

-

Magnetic stirrer and stir bar

-

Burette, 50 mL

-

Pipettes, various sizes

-

Erlenmeyer flasks, 250 mL

-

Beakers

-

Distilled water

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound powder (e.g., 0.5 g) and transfer it to a 250 mL Erlenmeyer flask.

-

Acid Digestion: Precisely add an excess volume of standardized 1.0 N HCl (e.g., 40.0 mL) to the flask containing the this compound.

-

Reaction: Place the flask on a magnetic stirrer and stir the mixture for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 37°C) to simulate stomach conditions and ensure complete reaction.

-

Indicator Addition: After the reaction period, add a few drops of phenolphthalein indicator to the solution.

-

Back-Titration: Titrate the excess (unreacted) HCl in the flask with standardized 0.5 N NaOH from a burette until the endpoint is reached, indicated by a persistent pink color.

-

Record Volume: Record the volume of NaOH used.

-

Blank Titration: Perform a blank titration by titrating the same initial volume of 1.0 N HCl with the 0.5 N NaOH solution without the this compound sample. Record the volume of NaOH used.

Calculation:

The acid-neutralizing capacity is calculated in milliequivalents (mEq) per gram of the sample using the following formula:

ANC (mEq/g) = [ (Volume of NaOH for blank - Volume of NaOH for sample) × Normality of NaOH ] / Weight of this compound sample (g)

Visualizations

Representative Synthesis Workflow

The synthesis of a sodium polyhydroxyaluminum monocarbonate hexitol complex like this compound generally involves the stabilization of aluminum hydroxide with a hexitol in the presence of a carbonate source. The following diagram illustrates a representative workflow based on the principles outlined in related patents.

Caption: Representative synthesis workflow for this compound.

Experimental Workflow for Acid-Neutralizing Capacity

The following diagram outlines the key steps in the experimental determination of the acid-neutralizing capacity of this compound.

Caption: Experimental workflow for determining acid-neutralizing capacity.

Quality Control

Key Quality Control Parameters:

-

Identification: Confirmation of the presence of aluminum, sodium, and the hexitol component using appropriate analytical techniques (e.g., atomic absorption spectroscopy for aluminum and sodium, and chromatographic methods for the hexitol).

-

Assay: Quantification of the aluminum content, typically expressed as aluminum oxide (Al₂O₃), to ensure it falls within the specified range.

-

Acid-Neutralizing Capacity: As detailed in the experimental protocol, this is a critical test to determine the functional potency of the antacid.

-

pH of a Suspension: To ensure the basicity of the compound.

-

Loss on Drying: To control the water content.

-

Microbial Limits: To ensure the product is free from harmful microbial contamination.

-

Heavy Metals: To ensure the levels of heavy metals are below the accepted safety limits.

The following diagram illustrates a logical workflow for the quality control testing of a batch of this compound.

Caption: General quality control workflow for this compound.

References

Alexitol Sodium: A Technical Overview for Drug Development Professionals

CAS Number: 66813-51-2[1][2][3]

Synonyms: Actal, Aluminum sodium carbonate hexitol complex, Sodium polyhydroxyaluminium monocarbonate hexitol complex[1][2][3]

This technical guide provides a comprehensive overview of Alexitol sodium, an antacid compound, intended for researchers, scientists, and professionals in the field of drug development. The document outlines its chemical properties, mechanism of action, and standardized methodologies for its evaluation, based on available scientific literature.

Chemical and Physical Properties

This compound is a complex ionic species.[1] It is described as a tasteless and odorless powder.[1][2] Key chemical identifiers and properties are summarized in the table below.

| Property | Value | Source |

| CAS Registry Number | 66813-51-2 | [1][2][3] |

| Molecular Formula | C7H15AlNaO10+ | [1] |

| Molecular Weight | Approximately 309.16 g/mol | [1] |

| Physical Description | Tasteless, odorless powder | [1][2] |

| Solubility | Practically insoluble in water; readily soluble in dilute acids. | [1][2] |

| Stability | Decomposes upon strong heating without melting. Can be stored indefinitely at normal temperatures without apparent change. | [1][2] |

Mechanism of Action

The primary mechanism of action for this compound as an antacid is the direct neutralization of gastric acid.[1] This reaction involves the buffering and neutralization of excess hydrochloric acid (HCl) in the stomach through interaction with hydrogen ions (H+), resulting in the formation of water and neutral salts, thereby increasing the gastric pH.[1]

Some research also suggests a potential secondary mechanism where, upon contact with stomach acid, this compound may form a gelatinous "raft" that floats on the stomach contents. This raft could potentially enhance and prolong its acid-neutralizing effect.[1]

The core chemical reaction can be visualized as a straightforward acid-base neutralization process.

Experimental Protocols for In Vitro Evaluation

A general workflow for the in vitro evaluation of an antacid like this compound would typically involve a preliminary test followed by a quantitative assessment of its acid-neutralizing capacity.

3.1. Preliminary Antacid Test (PAT)

This initial screening test determines if a substance qualifies as an antacid.

-

Objective: To ascertain if the test substance can raise the pH of an acidic solution to above 3.5.

-

Procedure:

-

Prepare a suspension of the antacid in deionized water.

-

Add a standardized volume of 0.5 M hydrochloric acid to the suspension.

-

Stir the mixture continuously for a defined period (e.g., 10-15 minutes) at 37°C.

-

Measure the final pH of the solution.

-

-

Positive Result: A final pH greater than 3.5 indicates that the substance has antacid properties.

3.2. Acid Neutralizing Capacity (ANC) Test

This quantitative test measures the total amount of acid that a single dose of an antacid can neutralize.

-

Objective: To determine the milliequivalents (mEq) of hydrochloric acid neutralized by a given amount of the antacid.

-

Procedure:

-

Accurately weigh a sample of the antacid.

-

Add a precise volume of a standardized hydrochloric acid solution (e.g., 1.0 M HCl) in excess to the antacid sample.

-

Stir the mixture at 37°C for a specified time (e.g., 1 hour) to ensure complete reaction.

-

Titrate the excess hydrochloric acid with a standardized solution of sodium hydroxide (e.g., 0.5 M NaOH) to a stable endpoint pH of 3.5.

-

A blank titration (without the antacid) is also performed.

-

-

Calculation: The ANC is calculated based on the difference in the volume of sodium hydroxide required for the sample and the blank titrations.

Synthesis and Characterization

Detailed information regarding the specific synthesis and characterization of this compound is not widely available in the public scientific literature. However, a U.S. patent granted in 1962 describes a method for the stabilization of polyhydroxyaluminum carbonate using a hexitol ligand, such as sorbitol or mannitol, which is a key step in forming this type of complex.[1] The synthesis generally involves the reaction of sodium carbonate with aluminum hydroxide in the presence of a hexitol.[1]

Characterization of such a complex would typically involve techniques such as:

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure and connectivity of the atoms.

-

Elemental Analysis: To determine the elemental composition of the compound.

Clinical Data

There is a lack of readily available information on clinical trials specifically designed for this compound in the public domain. Its use as an antacid is well-established, and it is a component of some over-the-counter antacid preparations.

Signaling Pathways

The primary therapeutic effect of this compound is achieved through direct chemical neutralization of gastric acid. At present, there is no evidence in the available literature to suggest that this compound interacts with specific biological signaling pathways to exert its antacid effect. The interaction is a direct physicochemical process rather than a receptor-mediated or enzyme-inhibiting pathway.

Disclaimer: This document is intended for informational purposes for a professional audience. The information provided is based on publicly available data and does not constitute medical or regulatory advice. Researchers should consult primary literature and conduct their own investigations for a comprehensive understanding.

References

An In-depth Technical Guide to the Solubility of Alexitol Sodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Alexitol sodium. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on presenting the established qualitative solubility profile and outlines a general experimental protocol for determining solubility in various solvents. This information is intended to guide researchers and formulation scientists in their work with this compound.

Introduction to this compound

This compound, also known as sodium polyhydroxyaluminum monocarbonate hexitol complex, is a chemical compound with the CAS Registry Number 66813-51-2.[1][2] It is described as a tasteless, odorless powder.[1][2] The compound is a complex ionic species with the molecular formula C7H15AlNaO10+ and a molecular weight of approximately 309.16 g/mol .[1][3]

Solubility Profile of this compound

| Solvent | Solubility | Temperature | Source |

| Water | Practically Insoluble | Not Specified | [1][2] |

| Dilute Acids | Readily Soluble | Not Specified | [1][2] |

| Ethanol | Data Not Available | Not Specified | |

| DMSO | Data Not Available | Not Specified | |

| Methanol | Data Not Available | Not Specified |

The insolubility in water and solubility in dilute acids are key characteristics of this compound, suggesting its potential application as an antacid where it would react with gastric acid.[1]

General Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a compound like this compound, based on common laboratory practices. This can be adapted for various solvents.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound powder

-

Selected solvent (e.g., water, ethanol, DMSO, methanol, dilute HCl)

-

Analytical balance

-

Vials or flasks with secure caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm)

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the solvent in a vial. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered sample with a suitable solvent to a concentration within the working range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the solvent, expressed in units such as mg/mL or g/L, taking into account the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a chemical compound.

Caption: Workflow for experimental solubility determination.

This guide provides foundational information on the solubility of this compound for research and development purposes. The provided experimental protocol can be adapted to generate specific quantitative data for various solvents and conditions.

References

Alexitol Sodium: A Technical Guide to its Antacid Therapeutic Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexitol sodium, a complex of sodium polyhydroxyaluminum monocarbonate and hexitol, is a well-established antacid agent.[1][2] This technical guide provides an in-depth analysis of its primary therapeutic target, mechanism of action, and the experimental protocols used to characterize its function. The information is intended for researchers, scientists, and professionals involved in drug development and formulation who require a detailed understanding of this compound's properties.

Core Therapeutic Target and Mechanism of Action

The principal therapeutic target of this compound is gastric hydrochloric acid (HCl). Its mechanism of action is a direct chemical neutralization of excess stomach acid.[1] This process increases the gastric pH, thereby alleviating the symptoms of conditions such as heartburn, indigestion, and acid reflux. The hexitol component, such as sorbitol or mannitol, plays a crucial role in stabilizing the aluminum hydroxide, preventing the loss of reactivity that can occur upon drying.[1]

The chemical reaction underlying its antacid effect can be summarized as the interaction between the polyhydroxyaluminum monocarbonate complex and hydrogen ions (H⁺) from hydrochloric acid, which results in the formation of water and neutral salts.[1] Some studies suggest that upon contact with stomach acid, this compound may also form a gelatinous "raft" that floats on top of the stomach contents, potentially prolonging its neutralizing action.[1]

Quantitative Data

The following table summarizes the key properties of this compound based on available data.

| Property | Value/Description | Source |

| Chemical Formula | C7H15AlNaO10+ | PubChem |

| Molecular Weight | Approximately 309.16 g/mol | PubChem |

| CAS Registry Number | 66813-51-2 | [2] |

| Physical Properties | Tasteless, odorless powder; practically insoluble in water, readily soluble in dilute acids.[2] | [2] |

| Therapeutic Category | Antacid | [2] |

Experimental Protocols

The foundational in vitro evaluation of this compound's efficacy as a gastric antacid was described by J.R. Gwilt, J.L. Livingstone, and A. Robertson in 1958.[1] The general methodology for assessing acid-neutralizing capacity is outlined below.

In Vitro Acid-Neutralizing Capacity Test

Objective: To determine the speed and total capacity of this compound to neutralize a standardized acidic solution, simulating gastric acid.

Materials:

-

This compound powder

-

Standardized hydrochloric acid solution (e.g., 0.1 N HCl)

-

pH meter

-

Stirring apparatus (e.g., magnetic stirrer and stir bar)

-

Beakers and pipettes

-

Deionized water

Procedure:

-

A precise amount of this compound is suspended in a defined volume of deionized water in a beaker.

-

The suspension is continuously stirred to ensure homogeneity.

-

A standardized volume of hydrochloric acid is added to the suspension.

-

The pH of the solution is monitored continuously over a set period.

-

The rate of pH change and the final pH are recorded to determine the speed and total acid-neutralizing capacity.

-

This is often compared to a control (e.g., aluminum hydroxide alone) to demonstrate superior efficacy.[1]

Visualizations

Signaling Pathway (Chemical Reaction)

The "signaling pathway" for this compound is a direct chemical neutralization reaction. The following diagram illustrates this process.

Caption: Chemical neutralization of gastric acid by this compound.

Experimental Workflow

The following diagram outlines the workflow for the in vitro evaluation of this compound's antacid properties.

Caption: Workflow for in vitro acid-neutralizing capacity testing.

References

Early In Vitro Studies on Alexitol Sodium: A Review of Available Scientific Literature

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Alexitol sodium, a compound with the CAS Registry Number 66813-51-2, is chemically defined as a sodium polyhydroxyaluminium monocarbonate hexitol complex.[1][2] It is a white, tasteless, and odorless powder.[3] Historically, its development was a significant step in stabilizing aluminum hydroxide for pharmaceutical applications, primarily as an antacid.[1][3] This technical guide aims to provide a comprehensive overview of the early in vitro studies of this compound, with a focus on its core scientific principles and methodologies as requested. However, a thorough review of the available scientific literature reveals a primary focus on its antacid properties, with a notable absence of early in vitro research into its effects on inflammatory pathways, the complement system, or specific signaling cascades relevant to immunology.

Chemical Identity and Primary Function

This compound is a complex ionic species. Its primary and well-documented function is as a gastric antacid.[3][4][5][6] The mechanism of action involves the neutralization of excess hydrochloric acid in the stomach, thereby increasing the gastric pH.[7] Each tablet of commercially available formulations contains 360mg of the sodium polyhydroxyaluminium monocarbonate hexitol complex, which is equivalent to 216mg of aluminium hydroxide.[6]

Early In Vitro Evaluation as an Antacid

Early in vitro studies on this compound focused on quantifying its acid-neutralizing capacity. These assessments are crucial for determining the efficacy of antacid formulations.

Experimental Protocols for Antacid Activity

Standard in vitro methods for evaluating antacids involve titrimetric procedures to determine their ability to neutralize a known amount of acid. A general protocol, often referred to as an acid-neutralizing capacity (ANC) test, is outlined below.

Objective: To determine the milliequivalents (mEq) of hydrochloric acid neutralized by a unit dose of this compound under standardized conditions.

Materials:

-

This compound tablets

-

Standardized hydrochloric acid (e.g., 0.1 N HCl)

-

Standardized sodium hydroxide (e.g., 0.1 N NaOH)

-

Deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Burettes

-

Beakers

Procedure:

-

A precise weight of the powdered this compound tablet is added to a specific volume of deionized water.

-

A known excess of standardized hydrochloric acid is added to the beaker containing the this compound suspension.

-

The mixture is stirred for a defined period (e.g., 15-60 minutes) at a constant temperature (e.g., 37°C) to simulate stomach conditions.

-

After the reaction period, the excess HCl is back-titrated with standardized NaOH to a specific pH endpoint (e.g., pH 3.5).

-

The volume of NaOH used in the titration is recorded.

-

A blank titration is performed using the same volume of HCl but without the antacid.

-

The ANC is calculated based on the difference in the amount of NaOH required to neutralize the acid in the presence and absence of this compound.

The following diagram illustrates the general workflow for an in vitro antacid capacity test.

Caption: Workflow for in vitro determination of antacid neutralizing capacity.

Quantitative Data from Early Antacid Studies

In Vitro Studies on Immunological and Inflammatory Effects

A comprehensive search of the scientific literature did not yield any early in vitro studies specifically investigating the effects of this compound on the complement system, cytokine release, or specific inflammatory signaling pathways. The research focus for this compound has been consistently on its gastroenterological application as an antacid.

It is important to distinguish this compound from other compounds that may have similar names or applications. For instance, the sodium salt of N-acetyl-aspartyl-glutamic acid (NAAGA) has been studied for its in vitro inhibitory effects on the complement system, but this is a distinct chemical entity from this compound.

While there is no direct research on this compound's immunological effects, some studies have explored the general impact of aluminum-containing compounds, such as aluminum hydroxide, on the immune system, particularly in the context of their use as vaccine adjuvants. These studies indicate that aluminum salts can stimulate the immune system, for example, by inducing the secretion of IL-1β and IL-18 from dendritic cells in vitro.[10] However, these findings are related to aluminum hydroxide in a different context and cannot be directly extrapolated to the early in vitro studies or the primary function of this compound as an antacid.

The following diagram illustrates the general concept of how an aluminum-containing adjuvant might interact with an antigen-presenting cell (APC), a topic of research for aluminum compounds but not specifically for this compound in its antacid application.

Caption: Generalized interaction of an aluminum adjuvant with an APC.

Conclusion

Based on an extensive review of the available scientific literature, early in vitro studies on this compound were predominantly focused on its characterization as an effective gastric antacid. There is a significant lack of published research detailing its effects on the complement system, cytokine release, or specific inflammatory signaling pathways. Therefore, it is not possible to provide a detailed technical guide on these aspects as requested. The primary established in vitro data for this compound relates to its acid-neutralizing capacity. Future research could potentially explore broader pharmacological effects of this compound, but such studies are not present in the historical scientific record.

References

- 1. This compound|CAS 66813-51-2|For Research [benchchem.com]

- 2. This compound | C7H15AlNaO10+ | CID 91663271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [drugfuture.com]

- 4. glovida.com [glovida.com]

- 5. doctoroncall.com.my [doctoroncall.com.my]

- 6. alcare.sg [alcare.sg]

- 7. Antacids revisited: review on contemporary facts and relevance for self-management - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. [Antacid action of the aluminum cation: comparison of the in vitro effect of hydroxide and phosphate in open and closed systems] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of Immunopotentiation and Safety of Aluminum Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

Alexitol Sodium: A Technical Overview for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of Alexitol sodium, an antacid compound, tailored for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, mechanism of action, and relevant physiological pathways, and includes a representative experimental protocol for its evaluation.

Core Compound Specifications

This compound is a complex of sodium polyhydroxyaluminium monocarbonate and hexitol.[1] Key quantitative data are summarized below.

| Property | Value | Source |

| Molecular Formula | C7H15AlNaO10+ | [2] |

| Alternate Formula | C6H14O6.CO3.Al.Na.HO | [3] |

| Molecular Weight | 309.16 g/mol | [2][4][5] |

| CAS Number | 66813-51-2 | [1][4][6] |

Mechanism of Action

The primary mechanism of action of this compound is the direct neutralization of gastric acid.[1][7][8] As a weak base, it reacts with hydrochloric acid (HCl) in the stomach, increasing the gastric pH.[9] This reaction forms water and neutral salts, thereby reducing the acidity of the stomach contents.[1] Some evidence suggests that upon contact with stomach acid, this compound may form a gelatinous "raft" that floats on the stomach contents, potentially prolonging its neutralizing effect.[1]

By neutralizing stomach acid, this compound provides symptomatic relief from conditions such as dyspepsia, heartburn, and peptic ulcers.[8][9] It is important to note that this action is a direct chemical process and does not involve the modulation of specific biological signaling pathways.

Physiological Context: Gastric Acid Secretion Pathways

While this compound does not directly interact with signaling pathways, its therapeutic effect is relevant to the physiological regulation of gastric acid secretion. The secretion of gastric acid by parietal cells in the stomach lining is a complex process controlled by multiple signaling pathways.[2][4][5] Understanding these pathways provides the context for the therapeutic role of antacids.

The primary stimulants of gastric acid secretion are acetylcholine, gastrin, and histamine.[4][5] These molecules bind to specific G-protein coupled receptors on the surface of parietal cells, initiating intracellular signaling cascades that culminate in the activation of the H+/K+ ATPase (proton pump).[5][6][10] This pump is the final common pathway for acid secretion, actively transporting hydrogen ions into the gastric lumen.[6][10]

Conversely, somatostatin and prostaglandins act as inhibitors of acid secretion by decreasing intracellular cyclic AMP (cAMP) levels.[4]

Overview of gastric acid secretion and the action of this compound.

Experimental Protocols: In-Vitro Evaluation of Antacid Activity

The efficacy of antacids like this compound can be assessed using in-vitro models that simulate the conditions of the stomach.[3][11] A common method is the acid-neutralizing capacity (ANC) test.[12][13]

Objective: To determine the amount of hydrochloric acid that a given dose of antacid can neutralize.

Materials:

-

This compound powder

-

0.1 N Hydrochloric acid (HCl)

-

0.5 N Sodium hydroxide (NaOH)

-

Deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Burette

-

Beakers

Procedure:

-

Accurately weigh a specified amount of this compound and transfer it to a beaker.

-

Add a precise volume of 0.1 N HCl to the beaker, ensuring the acid is in excess.

-

Stir the mixture continuously with a magnetic stirrer for a defined period (e.g., 15 minutes) to allow for the neutralization reaction to complete.[14]

-

Immediately begin titrating the excess HCl with 0.5 N NaOH from a burette.[14]

-

Monitor the pH of the solution using a calibrated pH meter.

-

The endpoint of the titration is reached when the pH stabilizes at a predetermined value (e.g., pH 3.5) for a short duration (e.g., 10-15 seconds).[14]

-

Record the volume of NaOH used.

-

Calculate the ANC, expressed as milliequivalents (mEq) of acid consumed per gram of antacid.

Workflow for in-vitro evaluation of antacid capacity.

Conclusion

This compound is an effective antacid that provides relief from hyperacidity through direct chemical neutralization of stomach acid. While it does not directly target biological signaling pathways, its therapeutic utility is understood within the context of the physiological regulation of gastric acid secretion. The provided experimental protocol offers a standardized method for evaluating its acid-neutralizing capacity, which is a critical parameter for its characterization and development.

References

- 1. This compound|CAS 66813-51-2|For Research [benchchem.com]

- 2. Genetic dissection of the signaling pathways that control gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. 🧫 Mechanisms of Gastric Acid Secretion: Understanding How Parietal Cells Regulate pH — King of the Curve [kingofthecurve.org]

- 5. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gastric acid secretion: activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antacids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Antacids: How they work, types, and side effects [medicalnewstoday.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. ijbcp.com [ijbcp.com]

- 13. researchgate.net [researchgate.net]

- 14. Assessment of Antisecretory, Gastroprotective, and In-vitro Antacid Potential of Daucus carota in Experimental Rats - PMC [pmc.ncbi.nlm.nih.gov]

Alexitol Sodium: A Technical Review of its Chemistry, Mechanism, and Therapeutic Application as an Antacid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alexitol sodium, a complex of sodium polyhydroxyaluminum monocarbonate hexitol, is a historically significant antacid preparation. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its core chemical and pharmacological properties. While quantitative preclinical and clinical data for this specific entity are sparse in publicly accessible literature, this paper synthesizes the established knowledge regarding its synthesis, mechanism of action, and the general pharmacokinetics of aluminum-containing antacids. This guide also outlines standard experimental protocols relevant to the evaluation of such compounds and employs visualizations to illustrate key concepts.

Introduction

This compound is a chemical entity developed to improve the stability and acid-neutralizing capacity of aluminum hydroxide, a common antacid. [1][2]It is described as a tasteless, odorless powder that is practically insoluble in water but readily dissolves in dilute acids. [1][2]The compound is a complex of aluminum, sodium, carbonate, and hydroxide, stabilized by a hexitol such as sorbitol or mannitol. [1]This structure was designed to overcome the instability issues of aluminum hydroxide gels, which could lose reactivity upon drying. [1]

Chemical Properties and Synthesis

This compound is identified by the CAS Registry Number 66813-51-2. [1][3]Its molecular formula is presented as C7H15AlNaO10+, with a molecular weight of approximately 309.16 g/mol . [1][3] Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Registry Number | 66813-51-2 | [1][3] |

| Molecular Formula | C7H15AlNaO10+ | [1][3] |

| Molecular Weight | ~309.16 g/mol | [1][3] |

| Appearance | Tasteless, odorless powder | [1][2] |

| Solubility | Practically insoluble in water; readily soluble in dilute acids | [1][2] |

| Stability | Can be stored indefinitely at normal temperatures without apparent change | [1][2] |

The synthesis of this compound involves the reaction of aluminum hydroxide with a hexitol (e.g., sorbitol or mannitol) in the presence of sodium carbonate in an aqueous medium. [1]The mixture is heated to facilitate the complexation and neutralization reactions. [1]Sodium carbonate serves to provide carbonate ions for the complex and to maintain an optimal pH for the reaction. [1]

References

- 1. Gastrointestinal absorption of aluminium from single doses of aluminium containing antacids in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The kinetics of aluminium-containing antacid absorption in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of an antacid containing magnesium and aluminum on absorption, metabolism, and mechanism of renal elimination of pefloxacin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Alexitol Sodium in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexitol sodium is a chemical compound with potential applications in various cell-based research and drug discovery assays. These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments, including detailed protocols for determining its effects on cell viability and proliferation. The provided methodologies and data presentation are intended to serve as a foundational resource for researchers investigating the cellular effects of this compound.

Mechanism of Action

While specific cellular mechanisms of this compound are not extensively documented in readily available literature, related compounds are known to influence cellular processes by inducing oxidative stress. This can lead to an imbalance in the cellular redox state, potentially affecting various signaling pathways and ultimately impacting cell viability and proliferation[1]. It is hypothesized that this compound may exert its effects through similar pathways.

Data Presentation

To facilitate the analysis and comparison of experimental outcomes, all quantitative data should be meticulously recorded and summarized. The following tables provide a template for organizing typical data from cell culture experiments with this compound.

Table 1: Dose-Response Effect of this compound on Cell Viability

| Concentration (µM) | % Cell Viability (24h) | Standard Deviation (24h) | % Cell Viability (48h) | Standard Deviation (48h) |

| 0 (Vehicle Control) | 100 | 5.2 | 100 | 6.1 |

| 1 | 95.3 | 4.8 | 90.1 | 5.5 |

| 10 | 82.1 | 6.2 | 75.4 | 6.8 |

| 50 | 65.7 | 5.9 | 50.2 | 7.1 |

| 100 | 48.9 | 7.1 | 35.8 | 6.3 |

| 200 | 30.2 | 6.5 | 18.9 | 5.8 |

Table 2: IC50 Values of this compound

| Cell Line | Incubation Time (h) | IC50 (µM) |

| HeLa | 24 | 110.5 |

| HeLa | 48 | 62.3 |

| A549 | 24 | 135.2 |

| A549 | 48 | 88.7 |

Experimental Protocols

Preparation of this compound Stock Solution

A concentrated stock solution of this compound is essential for accurate and reproducible experiments.

Materials:

-

This compound powder

-

Sterile, cell culture grade Dimethyl sulfoxide (DMSO)[1]

-

Sterile microcentrifuge tubes

Protocol:

-

Based on the desired stock concentration (e.g., 100 mM), calculate the required mass of this compound.

-

Aseptically weigh the this compound powder in a sterile microcentrifuge tube.

-

Add the calculated volume of sterile DMSO to the tube.

-

Vortex the tube until the powder is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT assay to determine the cytotoxic effects of this compound on a given cell line.

Materials:

-

Cells of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-Buffered Saline (PBS), sterile

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations.

-

Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration (typically <0.1%)[1].

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control medium.

-

Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours)[1].

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vitro effects of this compound.

Caption: Workflow for cell-based assays with this compound.

Postulated Signaling Pathway

Based on the known effects of related compounds, the following diagram depicts a hypothetical signaling pathway that may be modulated by this compound.

Caption: Postulated signaling cascade initiated by this compound.

References

Application Notes and Protocols for the Use of Alexitol Sodium in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexitol sodium, a sodium polyhydroxyaluminum monocarbonate hexitol complex, is an antacid medication primarily designed to neutralize gastric acid.[1][2] Its mechanism of action involves a chemical reaction with hydrochloric acid (HCl) in the stomach, resulting in the formation of neutral salts and water, thereby increasing the gastric pH.[1] While direct in-vivo efficacy, dose-response, and safety data for this compound in animal models are not extensively available in publicly accessible literature, this document provides detailed protocols and application notes based on established animal models for evaluating antacids and gastroprotective agents. The provided quantitative data is representative of aluminum-containing antacids and should serve as a guide for designing and interpreting preclinical studies with this compound.

Mechanism of Action: Gastric Acid Neutralization

This compound acts as a non-systemic antacid. Its primary pharmacological effect is the direct neutralization of existing gastric acid. This action is localized to the stomach and is not dependent on systemic absorption.

The proposed signaling pathway is a straightforward chemical neutralization reaction.

Caption: Mechanism of Action of this compound.

I. Efficacy Studies in Animal Models of Gastric Ulcer

Several well-established rodent models can be utilized to assess the efficacy of this compound as a gastroprotective agent. The choice of model depends on the specific pathogenic mechanisms being investigated.

A. Ethanol-Induced Gastric Ulcer Model in Rats

This model is widely used to evaluate the cytoprotective effects of a compound. Ethanol induces severe hemorrhagic lesions in the gastric mucosa.

Experimental Workflow:

Caption: Workflow for Ethanol-Induced Gastric Ulcer Model.

Detailed Protocol:

-

Animals: Male Wistar rats (180-220 g) are commonly used.

-

Housing: House animals in standard laboratory conditions with a 12-hour light/dark cycle and controlled temperature and humidity.

-

Acclimatization: Allow a one-week acclimatization period before the experiment.

-

Fasting: Fast the rats for 24 hours before the experiment, with free access to water.

-

Grouping and Dosing:

-

Divide the animals into experimental groups (n=6-8 per group):

-

Group I: Vehicle control (e.g., distilled water or 1% Tween 80).

-

Group II-IV: this compound at various doses (e.g., 100, 200, 400 mg/kg, p.o.).

-

Group V: Positive control (e.g., Ranitidine, 50 mg/kg, p.o.).

-

-

Administer the respective treatments orally by gavage.

-

-

Ulcer Induction: One hour after treatment, orally administer 1 mL of absolute ethanol to each rat.

-

Euthanasia and Sample Collection: One hour after ethanol administration, euthanize the animals by cervical dislocation under anesthesia.

-

Evaluation:

-

Immediately excise the stomachs, open them along the greater curvature, and gently rinse with saline.

-

Calculate the ulcer index by measuring the length and number of hemorrhagic lesions.

-

Collect tissue samples for histopathological examination.

-

Representative Efficacy Data (for an Aluminum Hydroxide/Magnesium Hydroxide combination):

| Treatment Group | Dose (mg/kg, p.o.) | Ulcer Index (Mean ± SEM) | % Inhibition of Ulceration |

| Vehicle Control | - | 12.5 ± 1.2 | - |

| Antacid Combination | 100 | 8.2 ± 0.9* | 34.4% |

| Antacid Combination | 200 | 5.1 ± 0.6 | 59.2% |

| Antacid Combination | 400 | 2.8 ± 0.4 | 77.6% |

| Ranitidine | 50 | 3.5 ± 0.5** | 72.0% |

*p<0.05, **p<0.01 compared to Vehicle Control.

B. NSAID-Induced Gastric Ulcer Model in Rats

This model assesses the ability of a compound to protect against the ulcerogenic effects of nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin or aspirin.

Detailed Protocol:

-

Animals and Housing: As described for the ethanol-induced model.

-

Fasting: Fast rats for 24 hours prior to the experiment.

-

Grouping and Dosing: Similar grouping and dosing as the ethanol-induced model.

-

Ulcer Induction: One hour after treatment, administer indomethacin (e.g., 30 mg/kg, p.o. or s.c.) to induce gastric ulcers.

-

Euthanasia and Evaluation: Euthanize the animals 4-6 hours after indomethacin administration and evaluate the ulcer index as previously described.

Representative Efficacy Data (for an Aluminum Hydroxide/Magnesium Hydroxide combination):

| Treatment Group | Dose (mg/kg, p.o.) | Ulcer Index (Mean ± SEM) | % Inhibition of Ulceration |

| Vehicle Control | - | 15.8 ± 1.5 | - |

| Antacid Combination | 200 | 9.5 ± 1.1* | 39.9% |

| Antacid Combination | 400 | 6.2 ± 0.8 | 60.8% |

| Omeprazole | 20 | 4.1 ± 0.5 | 74.1% |

*p<0.05, **p<0.01 compared to Vehicle Control.

II. Pharmacodynamic Studies: Gastric Acid Neutralization in Rats

This model directly assesses the antacid capacity and duration of action of this compound in vivo.

Experimental Workflow:

Caption: Workflow for Pylorus Ligation Model.

Detailed Protocol (Pylorus Ligation Model):

-

Animals and Housing: As previously described.

-

Fasting: Fast rats for 24 hours, with free access to water.

-

Anesthesia and Surgery: Anesthetize the rats (e.g., with ketamine/xylazine). Make a midline abdominal incision and ligate the pyloric end of the stomach.

-

Dosing: Immediately after ligation, administer the test substance (Vehicle, this compound, or positive control) directly into the stomach.

-

Gastric Juice Collection: After 4 hours, euthanize the animals. Collect the gastric contents and centrifuge.

-

Analysis:

-

Measure the volume of the gastric juice.

-

Determine the pH using a pH meter.

-

Estimate the total acidity by titrating with 0.01 N NaOH.

-

Representative Pharmacodynamic Data (for an Aluminum Hydroxide/Magnesium Hydroxide combination):

| Treatment Group | Dose (mg/kg, i.g.) | Gastric Juice Volume (mL) | pH | Total Acidity (mEq/L) |

| Vehicle Control | - | 8.5 ± 0.7 | 1.8 ± 0.2 | 85.2 ± 5.6 |

| Antacid Combination | 200 | 7.9 ± 0.6 | 3.5 ± 0.3 | 42.1 ± 3.8 |

| Antacid Combination | 400 | 7.5 ± 0.5 | 4.2 ± 0.4 | 28.5 ± 2.9 |

**p<0.01 compared to Vehicle Control.

III. Preclinical Safety and Toxicology

A preliminary acute oral toxicity study is essential to determine the safety profile of this compound.

Detailed Protocol (Acute Oral Toxicity - OECD 423):

-

Animals: Female Wistar rats are typically used.

-

Housing and Fasting: As previously described.

-

Dosing: Administer a starting dose of this compound (e.g., 2000 mg/kg) to a group of three rats.

-

Observation: Observe the animals closely for the first 4 hours and then daily for 14 days for any signs of toxicity, morbidity, or mortality.

-

Body Weight: Record body weights before dosing and at regular intervals throughout the 14-day period.

-

Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

Data Presentation:

| Parameter | Observation |

| LD50 | > 2000 mg/kg (if no mortality) |

| Clinical Signs of Toxicity | Note any observed signs (e.g., lethargy, piloerection) |

| Body Weight Changes | Present as a table or graph |

| Gross Necropsy Findings | Report any abnormalities |

Conclusion

The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound in animal models. While specific in-vivo data for this compound is limited, the established models for gastric ulcer and acid neutralization, along with standardized toxicology protocols, provide a robust platform for its investigation. Researchers are encouraged to use the representative data as a guide for dose selection and for the interpretation of their findings. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of laboratory animals.

References

Alexitol Sodium: Application Notes and Protocols for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alexitol sodium, a complex of sodium polyhydroxyaluminium monocarbonate and a hexitol, is primarily recognized for its application as a gastric antacid.[1][2] Its mechanism of action involves the neutralization of gastric acid, providing relief from conditions associated with hyperacidity. While clinical data on its use as an antacid is available, comprehensive preclinical data from in vivo studies, particularly regarding its effects on specific signaling pathways beyond acid neutralization and established dose-response relationships in various animal models, is limited. These application notes and protocols aim to provide a foundational framework for researchers designing in vivo studies with this compound. The provided dosage information is largely extrapolated from human clinical use and studies on a related compound, aluminum hydroxide, due to the scarcity of direct preclinical data on this compound.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | Sodium polyhydroxyaluminium monocarbonate hexitol complex | [1][2] |

| Synonyms | This compound, Actal | [1][3] |

| CAS Number | 66813-51-2 | [1][2][3][4] |

| Molecular Formula | C₆H₁₄O₆.CO₃.Al.Na.HO | [4] |

| Molecular Weight | 309.16 g/mol | [2][3][4] |

| Appearance | Tasteless, odorless powder | [1][2] |

| Solubility | Practically insoluble in water; readily soluble in dilute acids | [1][2] |

Mechanism of Action: Gastric Acid Neutralization

The primary established mechanism of action for this compound is the chemical neutralization of hydrochloric acid (HCl) in the stomach. The carbonate and hydroxide components of the complex react with H+ ions, leading to the formation of aluminum chloride, water, and carbon dioxide. This buffering action increases the gastric pH, thereby alleviating the symptoms of hyperacidity.

Signaling Pathway of Gastric Acid Secretion and Neutralization

Caption: Regulation of gastric acid secretion and its neutralization by this compound.

In Vivo Dosage for Animal Studies

Extrapolated Dosage from Human Antacid Use

The typical human dose of Actal® is 1-2 tablets, with each tablet containing 360 mg of this compound.

Human Dose Calculation:

-

Assuming a 70 kg adult, a dose of 2 tablets (720 mg) corresponds to approximately 10.3 mg/kg.

Conversion to Animal Equivalent Dose (AED) based on Body Surface Area (BSA): The following formula can be used to estimate the AED from the Human Equivalent Dose (HED)[5]:

AED (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)

| Animal Species | Km | Conversion Factor (from human) | Estimated AED (mg/kg) for 10.3 mg/kg Human Dose |

| Human | 37 | 1 | 10.3 |

| Rat | 6 | 6.2 | 63.9 |

| Mouse | 3 | 12.3 | 126.7 |

Dosage Based on Aluminum Hydroxide Studies in Rodents

Studies on the related compound, aluminum hydroxide, provide additional context for potential oral dosage ranges in rodents.

| Animal Species | Dosage Range of Aluminum Hydroxide | Application | Reference |

| Rat | 12.5 - 125 mg/kg | Gastric protection | [6] |

| Mouse | 10 mg/kg (chronic) | Systemic inflammation study | [7][8] |

Note: These dosages are for aluminum hydroxide and may not directly translate to the efficacy and safety profile of this compound.

Experimental Protocols

The following are generalized protocols that can be adapted for in vivo studies of this compound.

Preparation of this compound for Oral Administration

-

Vehicle Selection: As this compound is practically insoluble in water, a suspension is the most appropriate formulation for oral administration. A common vehicle is 0.5% or 1% carboxymethylcellulose (CMC) in sterile water.

-

Preparation of Suspension:

-

Weigh the required amount of this compound powder based on the desired dosage and the number of animals.

-

Levigate the powder with a small amount of the vehicle to form a smooth paste.

-

Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension.

-

Prepare the suspension fresh daily to ensure stability and homogeneity.

-

In Vivo Gastric Acid Neutralization Model (Rat)

This protocol is adapted from general models for evaluating antacid efficacy.

-

Animal Model: Male or female Wistar or Sprague-Dawley rats (200-250 g).

-

Acclimatization: House the animals in standard laboratory conditions for at least one week before the experiment.

-

Fasting: Fast the rats for 18-24 hours with free access to water to ensure an empty stomach.

-

Grouping: Divide the animals into groups (n=6-8 per group):

-

Vehicle Control (e.g., 1% CMC)

-

This compound (e.g., 30, 60, 120 mg/kg)

-

Positive Control (e.g., a known antacid)

-

-

Administration: Administer the vehicle or test compounds orally via gavage in a constant volume (e.g., 5 ml/kg).

-

Anesthesia and Sample Collection: At a predetermined time point (e.g., 30 or 60 minutes) after administration, anesthetize the animals (e.g., with isoflurane or ketamine/xylazine).

-

Gastric Content Collection: Perform a midline laparotomy, ligate the pylorus and esophagus, and carefully remove the stomach. Collect the gastric contents into a centrifuge tube.

-

pH Measurement: Immediately measure the pH of the gastric contents using a calibrated pH meter.

-

Data Analysis: Compare the mean gastric pH of the treatment groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Experimental Workflow: Gastric Acid Neutralization Assay

Caption: Workflow for in vivo gastric acid neutralization assay.

Toxicological Evaluation

Due to the limited specific toxicological data for this compound, it is imperative to conduct thorough safety assessments in any in vivo study.

Acute Toxicity Study (Up-and-Down Procedure - OECD 425)

This method is used to estimate the LD50 and identify signs of toxicity.

-

Animal Model: Female mice or rats are typically used.

-

Dosage: A starting dose is chosen (e.g., based on the extrapolated AED). The dose for the next animal is adjusted up or down depending on the outcome for the previous animal.

-

Administration: A single oral dose is administered.

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Observations should include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

Sub-chronic Toxicity Study (28-day or 90-day)

To evaluate the effects of repeated dosing.

-

Animal Model: Rats are commonly used.

-

Dosage: At least three dose levels (low, mid, high) and a control group.

-

Administration: Daily oral administration for the duration of the study.

-

Parameters to Monitor:

-

Clinical observations

-

Body weight and food/water consumption

-

Hematology and clinical chemistry at termination

-

Gross pathology and organ weights at necropsy

-

Histopathology of major organs

-

Conclusion and Future Directions

This compound is an established antacid with a clear mechanism of action in neutralizing gastric acid. However, the lack of published in vivo preclinical data presents a challenge for researchers exploring its potential in other therapeutic areas. The protocols and extrapolated dosages provided in these application notes serve as a starting point for investigation. It is strongly recommended that researchers conduct preliminary dose-finding and safety studies to establish appropriate and safe dosage regimens for their specific experimental models and research questions. Future research should focus on elucidating the pharmacokinetic and pharmacodynamic profile of this compound in various animal models and exploring its potential effects on cellular signaling pathways beyond its antacid activity.

References

- 1. This compound [drugfuture.com]

- 2. This compound|CAS 66813-51-2|For Research [benchchem.com]

- 3. This compound | C7H15AlNaO10+ | CID 91663271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gastric prostaglandin E2 release induced by aluminium hydroxide and aluminium hydroxide-containing antacids in rats. Effect of low doses and citric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chronic Oral Administration of Aluminum Hydroxide Stimulates Systemic Inflammation and Redox Imbalance in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chronic Oral Administration of Aluminum Hydroxide Stimulates Systemic Inflammation and Redox Imbalance in BALB/c Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Determination of Alexitol Sodium

Disclaimer: Publicly available scientific literature and databases accessible through the initial search did not yield specific analytical methods for a compound named "Alexitol sodium." The following application notes and protocols are therefore based on established and widely accepted analytical techniques for the quality control and quantification of sodium salts of active pharmaceutical ingredients (APIs). These general methodologies can be adapted and validated for the specific analysis of this compound once its chemical properties are known. For the purpose of this document, the target analyte will be referred to as "Compound S".

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for the separation, identification, and quantification of drug substances. For a sodium salt like Compound S, reversed-phase HPLC and hydrophilic interaction liquid chromatography (HILIC) are common approaches.

Application Note: HPLC Analysis of Compound S

A robust HPLC method is essential for determining the purity and concentration of Compound S in bulk drug substance and pharmaceutical formulations. The choice between reversed-phase and HILIC depends on the polarity of the Alexitol moiety. A reversed-phase method would be suitable for a non-polar Alexitol, while HILIC would be preferred for a polar Alexitol, allowing for the simultaneous analysis of the sodium counter-ion.[1] An Evaporative Light Scattering Detector (ELSD) can be employed for the detection of both the API and the counter-ion, especially if the counter-ion lacks a UV chromophore.[1]

Quantitative Data Summary (HPLC)

| Parameter | Typical Value Range | Description |

| Linearity (r²) | > 0.999 | Correlation coefficient of the calibration curve. |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | The lowest concentration of analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |

| Accuracy (% Recovery) | 98 - 102% | The closeness of the measured value to the true value. |

| Precision (% RSD) | < 2% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. |

Experimental Protocol: HPLC Method for Compound S

1. Instrumentation:

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

-

Evaporative Light Scattering Detector (ELSD) (optional, for counter-ion analysis)[1]

-

Chromatography data system

2. Chromatographic Conditions (Example Reversed-Phase Method):

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Phosphoric Acid in Water[2]

-

Mobile Phase B: Acetonitrile

-

Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions over 1 minute, and equilibrate for 4 minutes.

-

Flow Rate: 1.0 mL/min[3]

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection: UV at the wavelength of maximum absorbance for Alexitol.

3. Standard and Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of Compound S reference standard and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile). Sonicate if necessary to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Solution: Prepare the sample containing Compound S to a final concentration within the calibration range using the same solvent as the standards.

4. Analysis:

-

Inject the blank (solvent), followed by the working standard solutions and the sample solutions.

-

Integrate the peak area of the Alexitol moiety and quantify using the calibration curve.

Experimental Workflow: HPLC Analysis

Caption: Workflow for the HPLC analysis of Compound S.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a simple, cost-effective, and rapid method for the quantitative analysis of APIs that contain a chromophore.[4][5][6]

Application Note: UV-Visible Spectroscopic Analysis of Compound S

This method is suitable for the routine quality control of Compound S, provided the Alexitol moiety has significant UV absorbance and there are no interfering excipients in the formulation that absorb at the same wavelength. The method involves measuring the absorbance of a solution of Compound S at its wavelength of maximum absorbance (λmax) and calculating the concentration using a calibration curve.[6]

Quantitative Data Summary (UV-Vis)

| Parameter | Typical Value Range | Description |

| Linearity (r²) | > 0.995 | Correlation coefficient of the calibration curve. |

| λmax | Analyte Dependent | Wavelength of maximum absorbance. |

| Molar Absorptivity (ε) | Analyte Dependent | A measure of how strongly the analyte absorbs light at a particular wavelength. |

| Accuracy (% Recovery) | 98 - 102% | The closeness of the measured value to the true value. |

| Precision (% RSD) | < 2% | The degree of agreement among individual test results. |

Experimental Protocol: UV-Visible Spectroscopic Method for Compound S

1. Instrumentation:

-

Double-beam UV-Visible spectrophotometer[6]

-

Matched quartz cuvettes (1 cm path length)

2. Reagents and Solutions:

-

Solvent: A suitable solvent that dissolves Compound S and does not absorb in the analytical wavelength range (e.g., water, methanol, or a buffer solution).

3. Procedure:

-

Determination of λmax: Prepare a dilute solution of Compound S and scan the UV-Visible spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance.

-

Preparation of Standard Solutions: Prepare a stock solution of Compound S (e.g., 100 µg/mL) and make a series of dilutions to create a calibration set (e.g., 2, 4, 6, 8, 10 µg/mL).

-

Preparation of Sample Solution: Prepare a solution of the sample containing Compound S to a concentration that falls within the linear range of the calibration curve.

-

Measurement: Measure the absorbance of the blank (solvent), standard solutions, and sample solution at the determined λmax.

-

Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Determine the concentration of Compound S in the sample solution from the calibration curve.

Experimental Workflow: UV-Visible Spectroscopy

Caption: Workflow for the UV-Visible spectroscopic analysis of Compound S.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for the structural elucidation and sensitive quantification of compounds. When coupled with a separation technique like liquid chromatography (LC-MS), it provides high selectivity and sensitivity.

Application Note: LC-MS/MS Analysis of Compound S

LC-MS/MS is the method of choice for the trace-level quantification of Compound S in complex matrices such as biological fluids. It is also invaluable for impurity profiling and degradation studies. Electrospray ionization (ESI) is a common ionization technique for polar compounds like Compound S.[7] Tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific fragmentation patterns of the analyte.[7]

Quantitative Data Summary (LC-MS/MS)

| Parameter | Typical Value Range | Description |

| Linearity (r²) | > 0.99 | Correlation coefficient of the calibration curve. |

| Limit of Detection (LOD) | 0.01 - 1 ng/mL | The lowest concentration of analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | 0.03 - 5 ng/mL | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |

| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value, often wider for bioanalytical methods. |

| Precision (% RSD) | < 15% | The degree of agreement among individual test results, often wider for bioanalytical methods. |

Experimental Protocol: LC-MS/MS Method for Compound S

1. Instrumentation:

-

LC system (as described for HPLC)

-

Tandem mass spectrometer with an ESI source

2. LC Conditions:

-

Similar to the HPLC method, but often with faster gradients and smaller column dimensions for higher throughput.

-

Mobile phases should be volatile (e.g., using formic acid or ammonium formate instead of phosphoric acid).

3. MS/MS Conditions:

-

Ionization Mode: ESI positive or negative, depending on the structure of Alexitol.

-

Precursor Ion: The [M+H]⁺ or [M-H]⁻ ion of the Alexitol moiety.

-

Product Ions: Optimize collision energy to obtain characteristic fragment ions.

-

Multiple Reaction Monitoring (MRM): Monitor at least two transitions for quantification and confirmation.

4. Standard and Sample Preparation:

-

Prepare standards and samples in a manner similar to the HPLC method.

-

For bioanalytical samples, a sample extraction step (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is required.

5. Analysis:

-

Analyze the samples using the developed LC-MS/MS method.

-

Quantify using a calibration curve, often with the use of an internal standard.

Experimental Workflow: LC-MS/MS Analysis

Caption: Workflow for the LC-MS/MS analysis of Compound S.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous identification and structural elucidation of molecules. Quantitative NMR (qNMR) can also be used for the accurate determination of the purity and concentration of a substance without the need for an identical reference standard.[8][9]

Application Note: qNMR Analysis of Compound S

qNMR provides a primary method for the determination of the purity of Compound S.[9] By integrating the area of a specific, well-resolved proton signal of the Alexitol moiety and comparing it to the integral of a certified internal standard of known concentration, the absolute amount of Compound S can be determined.[8][9] This is particularly useful for the certification of reference materials.

Quantitative Data Summary (qNMR)

| Parameter | Typical Value Range | Description |